molecular formula C27H23N5O5 B2543710 ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1189460-13-6

ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate

Cat. No. B2543710
CAS RN: 1189460-13-6
M. Wt: 497.511
InChI Key: BPWLDHVWCYEJRW-UHFFFAOYSA-N
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Description

This compound is a derivative of triazoloquinoxaline . It has a molecular formula of C27H23N5O5 and an average mass of 497.502 Da . Triazole compounds, which are part of this molecule, are known for their versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a triazoloquinoxaline core, which is a nitrogenous heterocyclic moiety . The exact structure analysis is not available in the retrieved sources.

Scientific Research Applications

Future Directions

Triazole compounds, including this one, have shown promising biological activities, warranting further investigation . They have potential applications in medicinal chemistry, particularly as antiviral, anticancer, and antileishmanial agents .

Mechanism of Action

Target of Action

Ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate, also known as F3411-6981, primarily targets DNA molecules . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This interaction with DNA can disrupt the normal functioning of the DNA molecule, affecting processes such as replication and transcription .

Biochemical Pathways

The interaction of ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate with DNA affects various biochemical pathways. The disruption of DNA structure can lead to the inhibition of DNA replication and transcription, which in turn affects protein synthesis. This can have downstream effects on cell growth and division .

Pharmacokinetics

Like many other dna intercalators, it is likely to be administered intravenously and distributed widely in the body . Its bioavailability, metabolism, and excretion would need to be studied further for a more complete understanding.

Result of Action

The result of the action of ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is the disruption of normal cellular processes. By intercalating into DNA, it can inhibit DNA replication and transcription, leading to a decrease in protein synthesis. This can result in the inhibition of cell growth and division .

Action Environment

The action of ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence its ability to interact with its target, DNA .

properties

IUPAC Name

ethyl 3-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-3-36-26(34)18-7-6-8-19(15-18)28-23(33)16-31-27(35)32-22-10-5-4-9-21(22)29-25(24(32)30-31)37-20-13-11-17(2)12-14-20/h4-15H,3,16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLDHVWCYEJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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